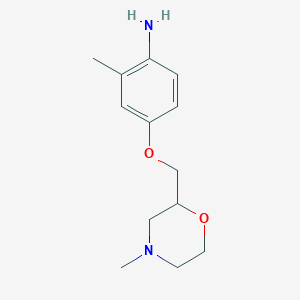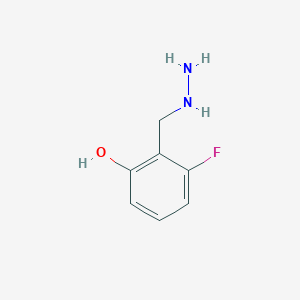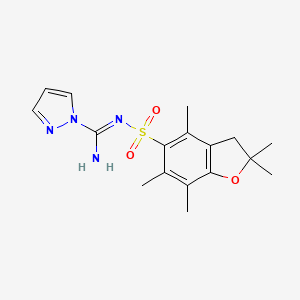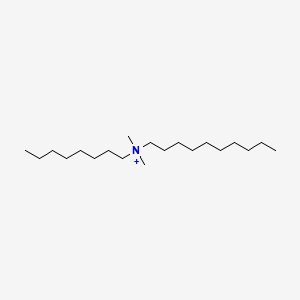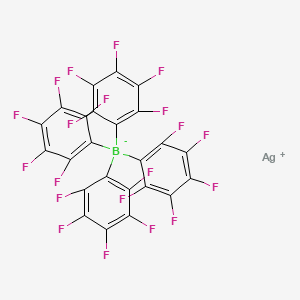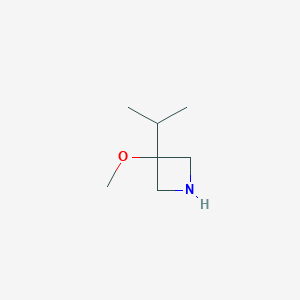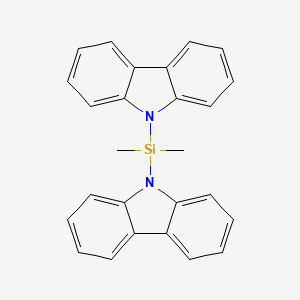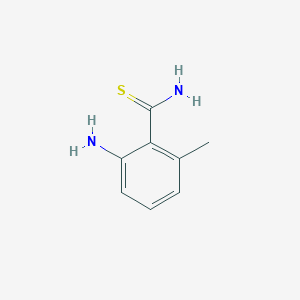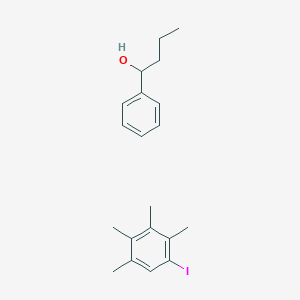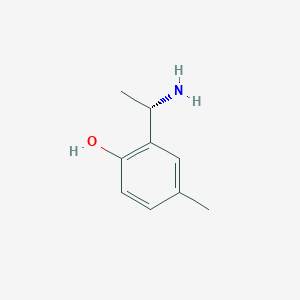
(S)-2-(1-Aminoethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-4-methylphenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the resolution of racemic mixtures using enzyme-catalyzed reactions. For instance, lipase-catalyzed acylation of racemic 4-(1-aminoethyl)benzoic acid methyl ester followed by sulfuric acid precipitation can yield optically active this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic resolution processes. These methods are preferred due to their high selectivity and efficiency. The use of specific acylating agents and solvents, along with controlled reaction conditions, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-4-(1-aminoethyl)benzoate
- (S)-2-(1-Aminoethyl)-4-chlorophenol
- (S)-4-(1-aminoethyl)benzoic acid methyl ester
Uniqueness
(S)-2-(1-Aminoethyl)-4-methylphenol is unique due to its specific chiral configuration and the presence of both an amino group and a phenolic hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
WZNMCVYFCNZJBV-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


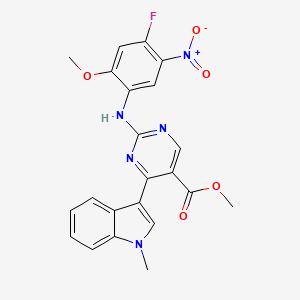
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
